REACTION_CXSMILES
|
Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[NH:8]1[CH:12]=[N:11][N:10]=[N:9]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N:8]1([CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[N:11][N:10]=[N:9]1 |f:2.3.4|
|
Name
|
|
Quantity
|
66.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
28.02 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
was stirred together at the ambient temperature (ca. 18° C.) for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
for a further 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at the ambient temperature
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by evaporation of the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual oil (60 g) was subjected to distillation
|
Type
|
CUSTOM
|
Details
|
from 78°-93° C.
|
Type
|
CUSTOM
|
Details
|
collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A
|
Type
|
DISSOLUTION
|
Details
|
The undistillable residue was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by elution through a short silica column
|
Type
|
CONCENTRATION
|
Details
|
The collected eluate was concentrated by evaporation of the solvent under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |